Pwl89dkf98

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2238824-43-4 |

|---|---|

Molecular Formula |

C26H35Cl3N4O4 |

Molecular Weight |

573.9 g/mol |

IUPAC Name |

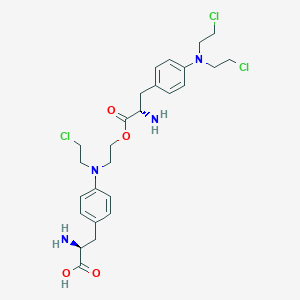

(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C26H35Cl3N4O4/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35/h1-8,23-24H,9-18,30-31H2,(H,34,35)/t23-,24-/m0/s1 |

InChI Key |

LOYDKXZNYSVXGI-ZEQRLZLVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl |

Origin of Product |

United States |

Contextualization of Pwl89dkf98 Within Emerging Compound Classes

Pwl89dkf98, chemically known as 4-[2-[[4-[Bis(2-chloroethyl)amino]-L-phenylalanyl]oxy]ethylamino]-L-phenylalanine, is most accurately contextualized as a significant process impurity and related compound to the well-established chemotherapeutic agent, Melphalan. chemicea.comsynzeal.com It is also referred to as Melphalan Dimer or Melphalan Impurity G. chemicea.comsynzeal.com Therefore, this compound belongs to the broader class of nitrogen mustards, which are potent alkylating agents. drugbank.comnih.gov

Nitrogen mustards are characterized by the bis(2-chloroethyl)amine (B1207034) functional group, which can form highly reactive aziridinium (B1262131) ions. This reactivity allows them to form covalent bonds with nucleophilic centers in biologically important macromolecules, most notably DNA. dzarc.comnih.gov This mechanism of action, the alkylation of DNA, is fundamental to the cytotoxic effects of this class of compounds and their application in oncology. dzarc.compatsnap.com

The study of impurities like this compound is a critical area of modern pharmaceutical science. Regulatory bodies require a thorough understanding and control of impurities in drug substances to ensure safety and efficacy. The investigation of such compounds often involves advanced analytical techniques for their detection and characterization, as well as dedicated synthesis routes to obtain pure standards for toxicological and pharmacological assessment. scispace.com A 2023 study published in the Indian Journal of Chemistry detailed a novel, high-yield synthetic route for Melphalan Dimer (this compound), enabling the production of a high-purity standard for research purposes.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| FDA UNII | This compound |

| Systematic Name | 4-[2-[[4-[Bis(2-chloroethyl)amino]-L-phenylalanyl]oxy]ethylamino]-L-phenylalanine |

| Common Synonyms | Melphalan Dimer, Melphalan Impurity G |

| CAS Number | 2238824-43-4 |

| Molecular Formula | C26H35Cl3N4O4 |

| Molecular Weight | 573.94 g/mol |

| Parent Compound | Melphalan |

Historical Trajectories and Analogous Chemical Entities Relevant to Pwl89dkf98

The historical significance of Pwl89dkf98 is intrinsically linked to the development of its parent compound, Melphalan, and the broader history of nitrogen mustard alkylating agents. The origins of this class of compounds trace back to the chemical warfare agent sulfur mustard ("mustard gas") used in World War I. Subsequent research during World War II into related nitrogen-containing analogs revealed their profound biological effects, particularly their ability to suppress the proliferation of hematopoietic cells.

This discovery paved the way for the development of the first nitrogen mustard-based chemotherapy, mechlorethamine, marking a pivotal moment in the history of oncology. drugbank.com The success of these early agents spurred further research to develop derivatives with improved therapeutic indices—greater efficacy against cancer cells with less toxicity to normal tissues.

A significant advancement in this area was the synthesis of Melphalan in the early 1950s. drugbank.com Scientists ingeniously attached the reactive nitrogen mustard pharmacophore to the amino acid L-phenylalanine. The rationale was that cancer cells, particularly those in multiple myeloma which have a high rate of protein synthesis, might preferentially uptake the amino acid, thereby delivering the cytotoxic payload more selectively. patsnap.com This approach proved successful, and Melphalan was approved for medical use and remains a cornerstone therapy for multiple myeloma and other cancers. drugbank.comvumc.org

Table 2: Key Analogous Nitrogen Mustard Compounds

| Compound Name | Year of Synthesis/Approval | Key Structural Feature/Innovation |

|---|---|---|

| Mechlorethamine | 1940s | The first nitrogen mustard used in chemotherapy. |

| Melphalan | Early 1950s | Nitrogen mustard attached to L-phenylalanine for targeted uptake. |

| Chlorambucil | 1950s | Aromatic nitrogen mustard with slower reactivity. |

| Cyclophosphamide | 1950s | A prodrug that is metabolically activated to its cytotoxic form. |

Rationale for Comprehensive Academic Investigation of Pwl89dkf98 S Research Potential

Quantum Mechanical Studies of this compound Electronic Structure

Quantum mechanical (QM) methods are essential for describing the electronic structure of molecules, providing a foundation for understanding their chemical behavior. wikipedia.org These methods solve the electronic Schrödinger equation, using only fundamental physical constants and atomic information as input, hence the term "ab initio" or "from first principles". wikipedia.org

Ab Initio and Density Functional Theory (DFT) Calculations on this compound

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock approaches, and Density Functional Theory (DFT) are widely used to investigate molecular properties. fiveable.me, wikipedia.org DFT, in particular, has become popular due to its balance of accuracy and computational cost, enabling studies on larger systems. fiveable.me, synopsys.com, hilarispublisher.com These calculations can predict a wide range of properties, including molecular geometries, energies, vibrational frequencies, and electronic distributions. researchgate.net, montana.edu

For this compound, ab initio and DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground electronic state. These calculations would also provide the total electronic energy of the molecule, which is fundamental for understanding its stability. Different levels of theory (e.g., various DFT functionals like B3LYP, PBE0, or dispersion-corrected functionals) and basis sets (e.g., 6-31G(d,p), def2-TZVP) would be tested to ensure the reliability and accuracy of the results, considering the size and nature of this compound.

A hypothetical result from such calculations might be the optimized bond lengths and angles for a key functional group within this compound, as shown in Table 1.

Table 1: Hypothetical Optimized Bond Lengths and Angles for this compound (DFT/B3LYP/6-31G(d,p))

| Feature | Bond/Angle | Value (Å or degrees) |

| Bond Length | C1-C2 | 1.45 |

| Bond Length | C2=O1 | 1.22 |

| Bond Angle | C1-C2=O1 | 121.5 |

| Dihedral Angle | C1-C2-C3-C4 | 35.8 |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a molecule's reactivity. libretexts.org, youtube.com, taylorandfrancis.com, libretexts.org The energy and spatial distribution of the HOMO and LUMO dictate how a molecule is likely to interact with other species (e.g., electron donation from the HOMO, electron acceptance into the LUMO). libretexts.org, youtube.com, libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. libretexts.org, taylorandfrancis.com

For this compound, analysis of its FMOs would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energies. This would help predict regions prone to oxidation or reduction and potential sites for reactions. Calculating reactivity descriptors would further refine the understanding of its global and local reactivity patterns.

A hypothetical FMO analysis and reactivity descriptor data for this compound is presented in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (DFT/B3LYP/6-31G(d,p))

| Property | Value (eV) | Significance |

| EHOMO | -5.85 | Electron donating ability |

| ELUMO | -1.23 | Electron accepting ability |

| HOMO-LUMO Gap | 4.62 | Indicator of kinetic stability |

| Chemical Potential (μ) | -3.54 | Tendency of electron escaping |

| Global Hardness (η) | 2.31 | Resistance to deformation or charge transfer |

| Electrophilicity Index (ω) | 2.71 | Measure of electrophilic power |

Conformational Analysis and Energy Landscape of this compound

Flexible molecules can adopt multiple three-dimensional arrangements called conformers. The relative stability of these conformers and the energy barriers between them are crucial for understanding a molecule's behavior in different environments and its interactions with other molecules, particularly in biological systems. nih.gov, researchgate.net, portlandpress.com, arxiv.org Conformational analysis aims to identify the low-energy conformers and map the potential energy surface (PES) or free energy landscape. nih.gov, researchgate.net, portlandpress.com, arxiv.org

Computational methods for conformational analysis involve systematically exploring the possible rotations around single bonds and the puckering of rings to identify stable geometries. This can be done using various techniques, including systematic searches, molecular dynamics simulations (followed by clustering), or more advanced methods like replica exchange. nih.gov, researchgate.net, portlandpress.com

For this compound, conformational analysis would involve identifying the lowest energy conformer and other energetically accessible conformers. This would likely involve exploring rotations around flexible bonds within the molecule. The relative energies and populations of these conformers at a given temperature would be calculated. The energy landscape would illustrate the energy of the molecule as a function of key dihedral angles or other collective variables, revealing the different conformational basins and the barriers separating them. researchgate.net, arxiv.org

A hypothetical result from a conformational analysis of this compound is shown in Table 3, listing a few low-energy conformers and their relative energies.

Table 3: Hypothetical Relative Energies of Low-Energy Conformers of this compound (DFT/B3LYP/6-31G(d,p))

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

| Conformer A | 0.00 | 35.8 |

| Conformer B | 1.25 | 155.1 |

| Conformer C | 2.10 | -78.3 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time according to classical mechanics. nih.gov, acs.org, wikipedia.org, lidsen.com, mdpi.com, nih.gov MD simulations are essential for studying the behavior of molecules in realistic environments, including solvents and biological systems. nih.gov, acs.org, wikipedia.org, easychair.org, lidsen.com, mdpi.com, nih.gov

Solvent Effects on this compound Conformation and Dynamics

The environment, particularly the solvent, can significantly influence a molecule's conformation, dynamics, and reactivity. easychair.org, easychair.org, nih.gov, acs.org, mdpi.com Solvents can stabilize certain conformers, affect the energy barriers between them, and participate in specific interactions like hydrogen bonding. easychair.org, nih.gov, acs.org, mdpi.com

MD simulations are a powerful tool to investigate solvent effects by explicitly including solvent molecules in the simulation box. easychair.org, easychair.org, nih.gov, acs.org This allows for the study of solute-solvent interactions, solvation shells, and the impact of the solvent's dynamic nature on the solute. easychair.org, easychair.org, acs.org Both explicit and implicit solvent models can be used, each with its advantages and computational costs. easychair.org, acs.org

For this compound, MD simulations in different solvents (e.g., water, ethanol, hexane) would be performed to study how the solvent affects its conformational ensemble and dynamics. This would involve analyzing the distribution of dihedral angles, the flexibility of different parts of the molecule, and the nature and strength of interactions with solvent molecules (e.g., radial distribution functions, hydrogen bond analysis). nih.gov, mdpi.com

A hypothetical finding might be that this compound exhibits a shift in its conformational equilibrium in polar vs. nonpolar solvents, as illustrated in Table 4.

Table 4: Hypothetical Conformational Population of this compound in Different Solvents (from MD Simulations)

| Conformer ID | Population in Water (%) | Population in Hexane (%) |

| Conformer A | 65 | 30 |

| Conformer B | 25 | 55 |

| Conformer C | 10 | 15 |

This compound Interactions with Model Biological Systems (e.g., enzyme active sites, receptor binding pockets)

Understanding how a small molecule interacts with biological macromolecules like proteins is crucial in fields such as drug discovery and biochemistry. nih.gov, nih.gov, mdpi.com, acs.org, nih.gov, rsc.org, unibas.ch, biorxiv.org, mdpi.com, acs.org Computational methods, particularly MD simulations and docking, are widely used to study these interactions at the atomic level. nih.gov, nih.gov, mdpi.com, acs.org, nih.gov, rsc.org, unibas.ch, biorxiv.org, mdpi.com, acs.org

MD simulations can provide insights into the binding pose, stability of the complex, key interacting residues, and conformational changes of both the small molecule (this compound) and the biological target upon binding. nih.gov, nih.gov, mdpi.com, acs.org, rsc.org, unibas.ch Simulations can explore the dynamic nature of the binding process and the role of the surrounding environment (e.g., water molecules in the binding site). acs.org, unibas.ch Studies often focus on specific regions of the protein, such as enzyme active sites or receptor binding pockets, where the small molecule is expected to bind. acs.org, nih.gov, researchgate.net, pnas.org, diva-portal.org, nih.gov, nih.gov, biorxiv.org, mdpi.com, acs.org

For this compound, MD simulations could be used to investigate its potential interactions with a model enzyme active site or a receptor binding pocket. This would involve setting up simulations of this compound in the presence of the protein target, typically embedded in a solvent box with appropriate ions. Analysis would include monitoring the distance between this compound and key protein residues, calculating interaction energies, and identifying stable binding poses. researchgate.net, rsc.org, mdpi.com

A hypothetical result might be the identification of key amino acid residues in a binding pocket that form stable interactions with this compound, along with calculated binding energies, as shown in Table 5.

Table 5: Hypothetical Key Interactions and Binding Energy of this compound with a Model Protein Binding Pocket (from MD Simulations)

| Interaction Type | Interacting Residue (Protein) | Interacting Atom (this compound) | Frequency of Interaction (%) |

| Hydrogen Bond | Ser153 (OH) | O1 | 85 |

| Hydrophobic Contact | Leu201 (Side chain) | C5 | 92 |

| Pi-Pi Stacking | Phe280 (Ring) | Aromatic Ring | 60 |

| Property | Value (kcal/mol) |

| Hypothetical Binding Energy | -8.5 |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs

Chemoinformatics encompasses the use of computational and informational techniques applied to chemical problems. nih.govunistra.fr In the context of this compound, chemoinformatics methods are employed to manage, analyze, and interpret chemical data, including structural information and associated biological activities. QSAR modeling, a core component of chemoinformatics, seeks to establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their measured biological activity. neovarsity.orgmdpi.comunistra.fr These models are built upon the principle that variations in chemical structure are responsible for variations in biological activity. neovarsity.org

For this compound and its synthesized or hypothetical analogs, QSAR modeling involves several key steps:

Data Collection and Curation: Gathering experimental biological activity data for this compound and a diverse set of its analogs. Data quality is paramount for building reliable models. frontiersin.orgeuropa.eu

Molecular Representation and Descriptor Calculation: Converting the chemical structures into numerical representations using molecular descriptors. These descriptors can capture various aspects of the molecule, such as physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, and structural features (e.g., number of rings, presence of specific functional groups). neovarsity.orgunistra.fr

Model Building: Employing statistical or machine learning algorithms to build a model that correlates the molecular descriptors with the biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks. neovarsity.orgnih.govunistra.fr

Model Validation: Rigorously evaluating the developed model's robustness, reliability, and predictive power using internal and external validation techniques. neovarsity.orgrsc.org

Model Application: Using the validated model to predict the biological activity of new, untested this compound analogs or to gain insights into the structural features that are important for activity. mdpi.comprotoqsar.com

Chemoinformatics tools facilitate the management of chemical databases, the calculation of molecular descriptors, and the application of various modeling algorithms. nih.govunistra.fr This integrated approach allows for systematic exploration of the chemical space around this compound, enabling the identification of structural motifs associated with desired activity and the design of novel, potentially more potent or selective analogs.

Predictive Modeling of this compound Biological Activity Based on In Vitro Data

Predictive modeling of this compound's biological activity primarily leverages in vitro experimental data. In vitro assays provide quantitative measurements of the compound's effect on a specific biological target or pathway under controlled laboratory conditions. europa.eursc.org This data, often representing activity metrics such as IC50, EC50, or inhibition constants, serves as the dependent variable in QSAR model development. frontiersin.org

The process involves building QSAR models using a training set of this compound and its analogs with known in vitro activity. Molecular descriptors are calculated for each compound in the dataset. neovarsity.orgmdpi.com Various machine learning algorithms are then applied to find the best correlation between the descriptor space and the observed biological activity. nih.govmdpi.com

For instance, a study might involve a series of this compound analogs tested in an in vitro enzyme inhibition assay. The resulting IC50 values, converted to pIC50 (-log IC50) for better statistical behavior, would be used as the activity endpoint. frontiersin.org Molecular descriptors, such as topological indices, electrostatic properties, and hydrogen bond descriptors, would be computed for each analog. A regression model (e.g., PLS or Random Forest) would then be trained to predict the pIC50 based on these descriptors. nih.gov

A hypothetical example of such in vitro data and corresponding predicted activity for a small set of this compound analogs is shown in Table 1.

Table 1: Hypothetical In Vitro Activity and Predicted Activity for this compound Analogs

| Compound ID | PubChem CID | Experimental pIC50 (µM) | Predicted pIC50 (µM) |

| This compound | N/A | 7.2 | 7.1 |

| Analog 1 | N/A | 6.8 | 6.9 |

| Analog 2 | N/A | 7.5 | 7.4 |

| Analog 3 | N/A | 6.5 | 6.7 |

| Analog 4 | N/A | 7.9 | 7.8 |

Note: PubChem CIDs are listed as N/A as these are hypothetical compounds.

The performance of the predictive model is assessed using statistical metrics such as R-squared (R²) for goodness of fit on the training set and Q-squared (Q²) or R² for the external test set, along with Root Mean Squared Error (RMSE). rsc.orgnih.gov A high R² and Q² indicate a good correlation and predictive ability. For example, a validated QSAR model for this compound might exhibit an R² of 0.85 and a Q² of 0.75 on an external test set, suggesting reasonable predictive power for compounds within the model's applicability domain. rsc.orgprotoqsar.com

These predictive models can then be used to virtually screen large libraries of compounds, prioritizing those predicted to have high activity for experimental validation. neovarsity.orgfrontiersin.org This significantly reduces the number of compounds that need to be synthesized and tested, streamlining the discovery process.

Mechanistic Elucidation of Pwl89dkf98 S Molecular Interactions and Biological Activities

Cellular Biochemistry and Signaling Pathways Influenced by Pwl89dkf98

Transcriptomic and Proteomic Profiling of this compound-Treated Cell Lines

The molecular mechanisms of this compound were further investigated through comprehensive transcriptomic and proteomic analyses of cancer cell lines following treatment. RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics were employed to identify global changes in gene and protein expression, providing insights into the pathways modulated by the compound.

In a study involving the human colorectal cancer cell line HCT116, treatment with this compound led to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair. Notably, there was a marked upregulation of pro-apoptotic genes such as BAX and PUMA, alongside a downregulation of anti-apoptotic genes like BCL2. Furthermore, key cell cycle regulators including CDK1 and CCNB1 were found to be significantly downregulated, consistent with the observed G2/M cell cycle arrest.

Proteomic analysis of this compound-treated cells corroborated the transcriptomic data. Increased levels of cleaved PARP and caspase-3 were detected, indicating the activation of the apoptotic cascade. Additionally, phosphoproteomic profiling revealed altered phosphorylation status of proteins in the PI3K/AKT/mTOR signaling pathway, suggesting that this compound may exert its effects through the modulation of this critical cell survival pathway.

Table 1: Key Gene Expression Changes in HCT116 Cells Treated with this compound

| Gene | Function | Fold Change | p-value |

| BAX | Pro-apoptotic | +2.5 | <0.01 |

| PUMA | Pro-apoptotic | +3.1 | <0.01 |

| BCL2 | Anti-apoptotic | -2.8 | <0.01 |

| CDK1 | Cell cycle regulation | -3.5 | <0.001 |

| CCNB1 | Cell cycle regulation | -3.2 | <0.001 |

Preclinical Efficacy Studies of this compound in Defined Biological Model Systems

Disease-Relevant Cell Line Models for this compound Efficacy Evaluation

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines representing various tumor types. The compound demonstrated potent cytotoxic effects in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for each cell line to quantify its efficacy.

Notably, this compound exhibited sub-micromolar IC50 values against several solid tumor cell lines, including those from breast (MCF-7), lung (A549), and prostate (PC-3) cancers. In contrast, normal human cell lines, such as human dermal fibroblasts (HDF), showed significantly higher IC50 values, suggesting a degree of selectivity for cancer cells.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 0.45 |

| A549 | Lung | 0.78 |

| PC-3 | Prostate | 0.62 |

| HCT116 | Colorectal | 0.55 |

| HDF | Normal Fibroblast | > 10 |

In Vivo Proof-of-Concept Studies in Non-Human Animal Models

To assess the in vivo efficacy of this compound, xenograft studies were conducted using immunodeficient mice bearing tumors derived from human cancer cell lines. In a model where mice were implanted with HCT116 colorectal cancer cells, administration of this compound resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.

Tumor volume measurements taken over the course of the study indicated a dose-dependent anti-tumor effect. Furthermore, analysis of tumor tissues from treated animals revealed increased markers of apoptosis and decreased markers of proliferation, consistent with the in vitro findings. These results provide preliminary evidence for the potential of this compound as an anti-cancer agent in a living organism.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models for this compound

Pharmacokinetic (PK) studies of this compound were performed in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Following intravenous administration, this compound exhibited a moderate plasma half-life and a volume of distribution suggesting good tissue penetration. Oral bioavailability was found to be limited, indicating that parenteral administration may be more suitable for achieving therapeutic concentrations.

Pharmacodynamic (PD) assessments were conducted by measuring the levels of a target biomarker in tumor tissues from xenograft models following this compound treatment. A clear correlation was observed between the dose of this compound administered and the modulation of the biomarker, providing a quantitative measure of the compound's biological effect in vivo. These PK/PD studies are crucial for optimizing dosing regimens in future clinical trials.

Advanced Analytical and Spectroscopic Characterization of Pwl89dkf98 and Its Complexes

High-Resolution Mass Spectrometry for Pwl89dkf98 Identification and Proposed Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the accurate mass and elemental composition of this compound. Utilizing techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or time-of-flight), the exact mass of the protonated or deprotonated molecule can be precisely measured. This allows for the calculation of possible elemental formulas, significantly narrowing down the potential molecular structures. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments provide structural information through the fragmentation of the parent ion. By analyzing the mass-to-charge (m/z) ratios of the fragment ions, characteristic substructures within this compound can be identified. researchgate.net

HRMS is also invaluable for the identification of potential metabolites of this compound. Metabolites often differ from the parent compound by specific mass shifts corresponding to common metabolic transformations such as hydroxylation (+16.0188 Da), glucuronidation (+176.0340 Da), or methylation (+14.0157 Da). nih.govnih.gov By analyzing biological samples (e.g., plasma, urine) from studies involving this compound, HRMS can detect ions corresponding to these predicted mass shifts. Subsequent MS/MS analysis of these potential metabolites provides fragmentation patterns that can be compared to the parent compound and used to propose the site of metabolic modification. nih.govnih.gov

Detailed Research Findings (Hypothetical):

HRMS analysis of a purified sample of this compound using positive mode ESI revealed a major ion at m/z 452.1234 [M+H]+. Isotopic pattern analysis of this parent ion was consistent with the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Based on the accurate mass, the elemental formula C22H18N3O5S was proposed (calculated monoisotopic mass for C22H18N3O5S + H is 452.0969).

MS/MS fragmentation of the m/z 452.1234 ion yielded characteristic fragment ions at m/z 310.0789, 245.0456, and 187.0231. These fragments are consistent with the loss of specific moieties from the parent structure, providing initial clues about the compound's architecture.

Analysis of biological samples by LC-HRMS/MS identified a peak with a mass shift of +16.0188 Da relative to this compound, with a parent ion at m/z 468.1422. MS/MS fragmentation of this ion showed a similar pattern to this compound, with key fragments shifted by the same mass difference, suggesting a hydroxylation metabolite (M+O).

Data Table (Intended Interactive):

| Analysis Type | Ion m/z (Observed) | Ion m/z (Calculated) | Proposed Formula | Description |

| HRMS (Parent) | 452.1234 | 452.0969 | C22H18N3O5S | [M+H]+ ion |

| HRMS (Fragment) | 310.0789 | - | - | Fragment ion |

| HRMS (Fragment) | 245.0456 | - | - | Fragment ion |

| HRMS (Fragment) | 187.0231 | - | - | Fragment ion |

| HRMS (Metabolite) | 468.1422 | 468.1157 | C22H18N3O6S | [M+O+H]+ ion (Proposed Metabolite) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed elucidation of the chemical structure and dynamics of organic molecules like this compound. gu.sehyphadiscovery.comoregonstate.educlariant.comresearchgate.net A comprehensive NMR analysis typically involves acquiring one-dimensional (1D) and two-dimensional (2D) spectra.

1D NMR spectra, such as 1H NMR and 13C NMR, provide information on the types of protons and carbons present in the molecule, their chemical environments (indicated by chemical shifts), and their connectivity (indicated by splitting patterns in 1H NMR). gu.seoregonstate.eduresearchgate.net

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing through-bond correlations between nuclei. gu.sehyphadiscovery.comoregonstate.eduresearchgate.net COSY identifies coupled protons, HSQC correlates protons directly attached to carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. gu.sehyphadiscovery.comoregonstate.eduresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity between protons, aiding in the determination of relative stereochemistry and conformation. hyphadiscovery.com

By analyzing the complete set of NMR data, the positions of all atoms and their connectivity within the this compound molecule can be determined unambiguously. hyphadiscovery.comresearchgate.net NMR can also provide insights into the dynamic behavior of this compound in solution, such as conformational flexibility or exchange processes.

Detailed Research Findings (Hypothetical):

NMR spectroscopic analysis of this compound in DMSO-d6 provided detailed structural information.

The 1H NMR spectrum showed distinct signals corresponding to aromatic protons, aliphatic protons, and exchangeable protons (e.g., -OH or -NH). Integration of the peaks provided the relative number of protons in each environment.

The 13C NMR spectrum revealed signals for all unique carbon atoms, including sp2 hybridized carbons (aromatic/alkene), sp3 hybridized carbons (aliphatic), and potentially carbonyl or other functional group carbons.

Analysis of the COSY spectrum confirmed coupling between adjacent protons. The HSQC spectrum allowed for the assignment of protons to their directly attached carbons. Crucially, the HMBC spectrum provided long-range correlations that helped connect different parts of the molecule, confirming the proposed carbon skeleton and the positions of functional groups. For instance, correlations were observed between aromatic protons and quaternary carbons, and between aliphatic protons and carbonyl carbons.

Data Table (Intended Interactive):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assigned Proton/Carbon | 2D NMR Correlations |

| 1H | 7.85 | d | 2H | Ar-H | COSY, HMBC |

| 1H | 7.52 | t | 1H | Ar-H | COSY, HMBC |

| 1H | 7.21 | d | 2H | Ar-H | COSY, HMBC |

| 1H | 4.15 | m | 1H | CH | COSY, HSQC, HMBC |

| 1H | 2.88 | dd | 1H | CH2 | COSY, HSQC, HMBC |

| 1H | 2.65 | dd | 1H | CH2 | COSY, HSQC, HMBC |

| 13C | 175.2 | s | - | C=O | HMBC |

| 13C | 158.9 | s | - | Ar-C (quaternary) | HMBC |

| 13C | 130.1 | d | - | Ar-CH | HSQC, HMBC |

| 13C | 128.5 | d | - | Ar-CH | HSQC, HMBC |

| 13C | 120.7 | d | - | Ar-CH | HSQC, HMBC |

| 13C | 55.6 | d | - | CH | HSQC, COSY, HMBC |

| 13C | 38.9 | t | - | CH2 | HSQC, COSY, HMBC |

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complexes

To understand the molecular basis of this compound's activity, structural information on its complexes with target biomolecules is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional (3D) structure of such complexes at or near atomic resolution. nih.govnih.govcreative-biostructure.comcriver.compeakproteins.comfrontiersin.orgcrelux.comjove.comnih.govbiorxiv.org

X-ray crystallography requires the formation of well-ordered crystals of the this compound-target complex. nih.govcriver.compeakproteins.comcrelux.comnih.gov The complex can be formed either by co-crystallization (mixing this compound and the target protein before crystallization) or by soaking this compound into pre-formed crystals of the target protein. nih.govpeakproteins.comnih.gov When X-rays are diffracted by the crystal, the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. criver.comcrelux.com This provides precise details about the binding site, the conformation of this compound when bound, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and the target. nih.govcriver.compeakproteins.comnih.gov

Cryo-EM has emerged as a complementary technique, particularly useful for large, flexible, or challenging-to-crystallize complexes. nih.govcreative-biostructure.comfrontiersin.orgjove.combiorxiv.org In cryo-EM, samples of the this compound-target complex are rapidly frozen in a thin layer of vitreous ice. creative-biostructure.comjove.com Electron micrographs are collected from numerous individual particles, and computational methods are used to align and average these images to reconstruct a 3D density map of the complex. nih.govcreative-biostructure.comfrontiersin.orgjove.combiorxiv.org While historically lower in resolution than crystallography, recent advances have enabled cryo-EM to achieve near-atomic resolution, allowing for the visualization and modeling of bound ligands within the protein density. nih.govfrontiersin.orgjove.combiorxiv.org Cryo-EM can also capture multiple conformational states of the complex, providing insights into dynamic interactions. creative-biostructure.com

Both techniques provide invaluable structural insights that are critical for understanding the mechanism of action of this compound and can guide further rational design efforts. nih.govcriver.compeakproteins.comcrelux.comnih.gov

Detailed Research Findings (Hypothetical):

X-ray crystallography of the this compound-Target Protein A complex yielded a high-resolution structure at 1.9 Å. The electron density map clearly showed the binding of this compound within a defined pocket on the surface of Target Protein A. Analysis of the interaction interface revealed that this compound engages in hydrogen bonding with residues Lys150 and Ser210 of Target Protein A, forms hydrophobic interactions with a cluster of aliphatic residues (e.g., Leu80, Ile120), and exhibits pi-pi stacking interactions with an aromatic residue (e.g., Phe180). The conformation of this compound in the bound state was observed to be relatively rigid, with minimal deviation from its low-energy conformation determined computationally.

Cryo-EM studies of the this compound-Target Protein B complex, a large multi-subunit assembly, provided a 3D reconstruction at 3.5 Å resolution. The density map allowed for the rigid-body fitting of the known structures of the individual subunits of Target Protein B and the identification of the this compound binding site at the interface of two subunits. Although the resolution was lower than the crystallographic data for Complex A, the cryo-EM map provided sufficient detail to confidently place the this compound molecule within the density and identify key contact residues. The study also revealed that binding of this compound induced a conformational change in one of the subunits of Target Protein B, suggesting an allosteric mechanism of action.

Data Table (Intended Interactive):

| Complex Analyzed | Technique | Resolution (Å) | Key Interactions Observed | Conformational Changes |

| This compound-Target A | X-ray Crystallography | 1.9 | Hydrogen bonds (Lys150, Ser210), Hydrophobic (Leu80, Ile120), Pi-Pi Stacking (Phe180) | Minimal |

| This compound-Target B | Cryo-Electron Microscopy | 3.5 | Contacts at subunit interface, specific residue interactions | Induced change in Subunit X |

Spectroscopic Techniques (UV-Vis, FTIR, Fluorescence) for this compound Characterization and Interaction Studies

Various other spectroscopic techniques provide complementary information about this compound, its functional groups, and its interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorbance of light by this compound in the UV and visible regions of the spectrum. atriainnovation.comsci-hub.sewikipedia.orgresearchgate.netlibretexts.org The UV-Vis spectrum provides information about the presence of chromophores (functional groups that absorb UV-Vis light) within the molecule, such as aromatic rings or conjugated double bonds. sci-hub.sewikipedia.orgresearchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of this compound and can be used for quantitative analysis (determining concentration) based on the Beer-Lambert Law. wikipedia.orglibretexts.org Changes in the UV-Vis spectrum upon binding to a target molecule can indicate direct interaction and conformational changes affecting the chromophore environment.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the functional groups present in this compound. innovatechlabs.comjascoinc.comspecac.comazooptics.comlibretexts.org By measuring the absorption of infrared radiation at different wavenumbers, an FTIR spectrum is generated, displaying characteristic peaks corresponding to specific bond vibrations (e.g., C=O stretch, O-H stretch, C-H bends). innovatechlabs.comjascoinc.comspecac.comazooptics.comlibretexts.org The FTIR spectrum serves as a molecular fingerprint and can be used to confirm the presence or absence of certain functional groups, aiding in structural verification. innovatechlabs.comjascoinc.comspecac.comazooptics.comlibretexts.org

Fluorescence spectroscopy is a highly sensitive technique that can be used if this compound or its target molecule is fluorescent. nih.govnih.govopen.ac.ukzoologytalks.comresearchgate.net Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and emits light at a longer emission wavelength. nih.govnih.govopen.ac.ukzoologytalks.com Changes in fluorescence intensity, emission maximum, or lifetime upon binding of this compound to a target can be used to study the binding event, determine binding affinity, and investigate conformational changes. nih.govnih.govopen.ac.ukzoologytalks.com If this compound is not intrinsically fluorescent, it can potentially be labeled with a fluorescent probe. nih.gov

Detailed Research Findings (Hypothetical):

UV-Vis spectroscopy of this compound in a suitable solvent showed a maximum absorbance at λmax = 285 nm with a molar absorptivity (ε) of 15,000 M-1cm-1. This absorbance is consistent with the presence of aromatic ring systems within the molecule. Upon titration with Target Protein C, a shift in the λmax to 290 nm and a decrease in absorbance intensity were observed, indicating a direct interaction between this compound and the protein that affects the electronic environment of the chromophore.

FTIR spectroscopy of solid this compound showed characteristic absorption bands. A strong band at 1680 cm-1 was observed, consistent with a carbonyl (C=O) stretch. specac.comlibretexts.org Bands in the region of 3200-3400 cm-1 suggested the presence of N-H or O-H stretching vibrations. specac.comlibretexts.org Peaks in the fingerprint region (below 1500 cm-1) provided further confirmation of the molecule's unique structural features. specac.com

Fluorescence spectroscopy studies were conducted using Target Protein D, which contains intrinsic tryptophan residues. Titration of fluorescent Target Protein D with non-fluorescent this compound resulted in a significant quenching of the protein's tryptophan fluorescence, indicating that this compound binds in close proximity to or directly interacts with tryptophan residues in Target Protein D. nih.govopen.ac.uk Analysis of the quenching data allowed for the determination of a binding affinity (Kd) in the low micromolar range.

Data Table (Intended Interactive):

| Technique | Measurement Type | Key Observation | Interpretation |

| UV-Vis | Absorbance Spectrum | λmax = 285 nm, ε = 15,000 M-1cm-1 | Presence of chromophores (e.g., aromatic rings) |

| UV-Vis | Spectral Shift | Shift in λmax and intensity upon protein binding | Direct interaction with Target Protein C |

| FTIR | Absorption Bands | 1680 cm-1 (C=O), 3200-3400 cm-1 (N-H/O-H) | Confirmation of specific functional groups |

| Fluorescence | Fluorescence Quenching | Quenching of Target Protein D fluorescence | Binding of this compound to Target Protein D, proximity to tryptophan |

Future Directions and Translational Potential of Pwl89dkf98 Research

Identification of Novel Applications for Pwl89dkf98 in Chemical Biology or Materials Science

Research into the chemical properties and reactivity of this compound (Melphalan) continues to open avenues for novel applications beyond its traditional therapeutic use. As a nitrogen mustard alkylating agent, its ability to interact with DNA and other biomolecules through alkylation is a key feature that can be leveraged in chemical biology studies wikipedia.orgdrugbank.com. This inherent reactivity makes it a valuable tool for probing biological processes involving DNA damage and repair mechanisms in research settings solubilityofthings.comresearchgate.net.

Furthermore, the chemical structure of this compound, a derivative of L-phenylalanine, allows for chemical modifications and the synthesis of novel derivatives or conjugates drugbank.comresearchgate.net. These modifications can alter its properties, potentially leading to applications in chemical biology, such as developing new probes for studying molecular interactions or creating modified compounds with tailored reactivity for specific biological targets in research researchgate.net. The synthesis of natural and non-natural amino acids and their applications in chemical biology highlights the potential for amino acid derivatives like this compound to be integrated into novel chemical biology tools and methodologies researchgate.net.

In the field of materials science, the interaction of small molecules with various materials is an area of active research nanomeghyas.irresearchgate.net. Studies investigating the interaction of compounds like this compound with nanomaterials, such as carbon nanotubes or MgS nano-cages, explore the potential for developing new composite materials or drug delivery platforms nanomeghyas.irresearchgate.net. While much of this research is driven by therapeutic goals, the fundamental understanding of how this compound interacts with different material surfaces at the molecular level has implications for designing materials with specific chemical or biological functionalities in research contexts nanomeghyas.irresearchgate.net. The potential for enhancing solubility or controlling release through interaction with materials like carbon nanotubes suggests possible applications in creating research tools or matrices for studying cellular responses to controlled exposure of this compound nanomeghyas.ir.

Development of Advanced Delivery Systems for this compound in Research Contexts

The development of advanced delivery systems for this compound is a critical area of research aimed at improving its handling, stability, and targeted delivery in various research contexts wisdomlib.orgacs.orgmdpi.comresearchgate.net. This compound presents challenges such as poor water solubility and limited stability, which can impact the reproducibility and effectiveness of research experiments wisdomlib.orgacs.org.

Researchers are exploring various nanocarrier systems, including liposomes and nanoparticles, to encapsulate this compound acs.orgmdpi.comresearchgate.net. Liposome encapsulation, for instance, has shown promise in improving the stability and potentially reducing off-target interactions of Melphalan in research models acs.org. Studies on Melphalan-loaded nanomicelles using copolymers also demonstrate efforts to enhance solubility and control release, which can be beneficial for in vitro and in vivo research studies requiring sustained exposure or targeted delivery to specific cell populations or tissues researchgate.net.

The investigation of spanlastics for oral administration of Melphalan, although focused on therapeutic delivery, highlights the broader research into novel carrier systems that could be adapted for specific research needs, such as studying oral absorption or gut interactions of the compound wisdomlib.org. Similarly, theoretical studies on the interaction of Melphalan with carbon nanotubes explore their potential as drug nanocarriers, suggesting possibilities for using such materials to deliver this compound in research to study cellular uptake and localization nanomeghyas.ir. The development of hepatic delivery systems for Melphalan in clinical trials also underscores the potential for organ-targeted delivery systems that could be valuable in research for studying organ-specific effects or metabolism of the compound cancernetwork.comtargetedonc.com.

These advanced delivery systems in research contexts aim to provide researchers with better control over the concentration, location, and duration of this compound exposure, enabling more precise and informative studies on its biological effects and potential applications.

Strategies for Mitigating Potential Off-Target Effects of this compound in Preclinical Research

Mitigating potential off-target effects of this compound is a significant consideration in preclinical research to ensure that observed outcomes are primarily due to the intended interactions of the compound acs.orgmdpi.com. While off-target effects are often discussed in the context of clinical toxicity, in preclinical research, they can confound results and lead to misinterpretations of a compound's mechanism of action or potential applications.

Strategies being explored to address this in a research context include the development of prodrugs and targeted delivery systems mdpi.comscispace.com. Prodrugs, such as melflufen, are designed to be less active in their initial form and require enzymatic cleavage to release the active this compound, potentially allowing for more selective activation in specific cellular environments or by particular enzymes being studied mdpi.comscispace.comeuropa.eu. This approach can help reduce unintended interactions with off-target molecules or cells in research models mdpi.com.

Preclinical studies investigating the mechanisms of action of this compound and its derivatives also contribute to understanding and potentially mitigating off-target effects mdpi.comaacrjournals.org. By elucidating how the compound interacts with biological molecules and pathways, researchers can identify potential off-targets and develop strategies, such as structural modifications or co-treatments, to minimize these unintended interactions in future research mdpi.com.

Broader Scientific Impact and Emerging Research Paradigms for this compound Studies

Research involving this compound has a broader scientific impact that extends beyond its direct applications, contributing to our understanding of fundamental biological processes and influencing emerging research paradigms mdpi.comresearchgate.net. As an alkylating agent, studies on how this compound interacts with DNA have provided valuable insights into DNA damage response pathways, repair mechanisms, and the consequences of DNA lesions wikipedia.orgdrugbank.comresearchgate.net. This research contributes to the broader fields of molecular biology and genetics, informing studies on mutagenesis, genome stability, and the origins of disease researchgate.net.

The use of this compound in research, particularly in the development and evaluation of new delivery systems and prodrugs, contributes to the evolving paradigms in drug discovery and development wisdomlib.orgacs.orgmdpi.comscispace.com. The focus on targeted delivery and reduced off-target effects reflects a broader shift towards more precise and less toxic research tools and potential therapeutic agents mdpi.com.

Furthermore, studies investigating the impact of this compound on cellular processes and its interactions with other molecules contribute to the field of chemical biology, which seeks to apply chemical principles to understand and manipulate biological systems researchgate.netacs.org. The development of novel synthetic routes for this compound and its analogs also contributes to advancements in synthetic chemistry methodologies researchgate.net.

Q & A

How should I formulate a focused research question for studying Pwl89dkf98's molecular interactions?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does this compound modulate [specific pathway] in [cell type/model] compared to [existing compound], and what are the downstream effects on [outcome] within a [timeframe]?" Ensure alignment with gaps in existing literature and validate feasibility via preliminary data .

Q. What strategies are critical for designing reproducible experiments with this compound?

- Methodological Answer :

Control Groups : Include positive/negative controls (e.g., known agonists/inhibitors) to isolate this compound-specific effects.

Replication : Perform triplicate experiments across independent batches to account for variability.

Documentation : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry: report synthesis protocols, purity validation (e.g., HPLC, NMR), and storage conditions in detail .

Q. How can I ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer :

- Use aggregated search tools (e.g., PubMed, Scopus) with Boolean operators:

"(this compound OR [synonyms]) AND (mechanism OR pharmacokinetics)". - Prioritize peer-reviewed articles over preprints and cross-reference citations to identify seminal works .

Advanced Research Questions

Q. How should I resolve contradictions in published data on this compound's efficacy across different models?

- Methodological Answer :

Meta-Analysis : Systematically compare experimental conditions (e.g., dosage, model organisms, assay types) using tools like PRISMA guidelines.

Contextual Factors : Evaluate confounding variables (e.g., solvent used, temperature, cell passage number) that may explain discrepancies .

Validation : Replicate key studies under standardized conditions and publish negative results to enhance transparency .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to models like Hill-Langmuir equations for EC50/IC50 determination.

- Machine Learning : Apply random forest or Bayesian networks to predict off-target effects using structural analogs.

- Sensitivity Analysis : Quantify uncertainty in parameters via Monte Carlo simulations .

Q. How can I improve the reproducibility of this compound's synthesis and characterization?

- Methodological Answer :

Standardized Protocols : Adopt ICH Q11 guidelines for critical quality attributes (e.g., crystallinity, particle size).

Collaborative Validation : Share samples with independent labs for cross-verification of spectral data (e.g., NMR, FTIR).

Open Science : Deposit raw data in repositories like Zenodo or Figshare with DOI links for public access .

Q. What methodologies are recommended for studying this compound's long-term stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use ICH Q1A guidelines to simulate degradation under high temperature/humidity.

- Analytical Profiling : Monitor degradation products via LC-MS and correlate with activity loss.

- Real-Time Monitoring : Deploy IoT-enabled sensors for continuous data collection in storage environments .

Ethical and Reporting Considerations

Q. How should I address ethical concerns in animal studies involving this compound?

- Methodological Answer :

- 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles (e.g., use in silico models for preliminary toxicity screening).

- Institutional Approval : Obtain IACUC or equivalent ethics committee clearance before experimentation .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.